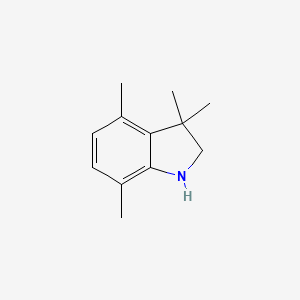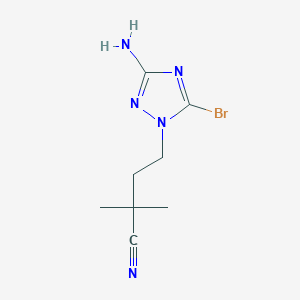
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound that features a triazole ring substituted with an amino and bromo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Amination: The bromo-substituted triazole is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Attachment of the Butanenitrile Moiety: The final step involves the coupling of the triazole derivative with 2,2-dimethylbutanenitrile using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or amides.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary or secondary amines, and alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro or nitroso derivatives of the triazole ring.
Reduction: Primary or secondary amines derived from the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Agrochemicals: It may serve as a precursor for the development of new pesticides or herbicides.
作用機序
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-6-fluorobenzonitrile
- 6-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Comparison
Compared to similar compounds, 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern and the presence of the dimethylbutanenitrile moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H12BrN5 |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12BrN5/c1-8(2,5-10)3-4-14-6(9)12-7(11)13-14/h3-4H2,1-2H3,(H2,11,13) |
InChIキー |
WHIUCYNDLWFBHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN1C(=NC(=N1)N)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


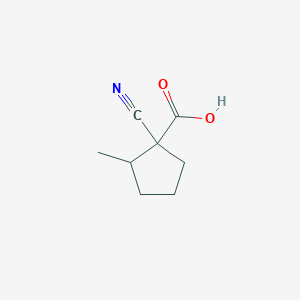
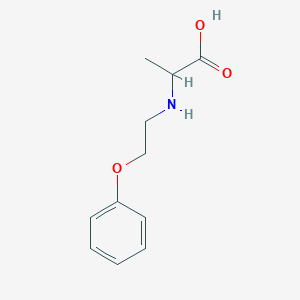
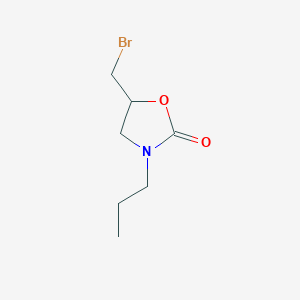
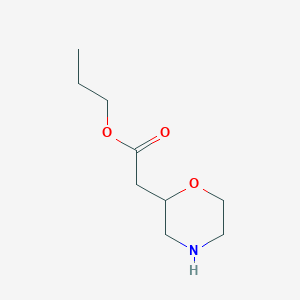
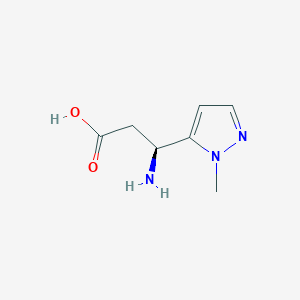
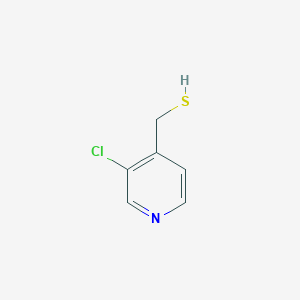
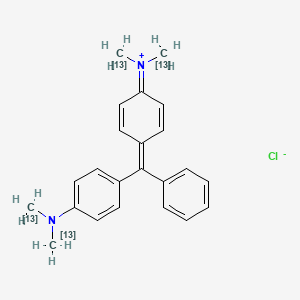
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
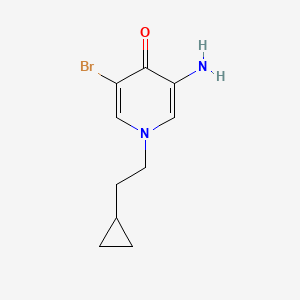
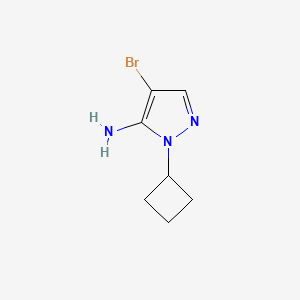
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
